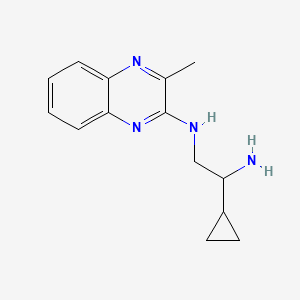
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole, also known as EOI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOI is a heterocyclic compound that contains an imidazole ring and an oxolane ring. It is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is not fully understood, but it is believed to involve the disruption of cellular processes in microorganisms and insects. 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell membranes and metabolic pathways. In insects, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been shown to affect the nervous system, causing paralysis and death.
Biochemical and Physiological Effects:
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have low toxicity in humans and animals, making it a promising candidate for further study and development. In vitro studies have shown that 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has a low inhibitory effect on human cell lines, indicating that it may have potential as a therapeutic agent. However, further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is its low toxicity, which makes it a safe and promising candidate for further study and development. However, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole. One area of interest is the development of new antibiotics and antifungal agents based on the structure of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole. Another area of interest is the development of new pesticides and insecticides based on the insecticidal and fungicidal properties of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole, as well as its potential applications in material science.
Synthesis Methods
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole can be synthesized through a multistep process involving the reaction of imidazole with ethyl oxalate. The reaction proceeds through the formation of an intermediate, which is then converted to 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole through a series of steps involving hydrogenation and hydrolysis.
Scientific Research Applications
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. In agriculture, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been investigated for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In material science, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been studied for its potential use in the development of new polymers and materials.
properties
IUPAC Name |
2-ethyl-1-(oxolan-3-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-10-11-4-5-12(10)7-9-3-6-13-8-9/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLOBZKCPTYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)

![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)

![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)

![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)